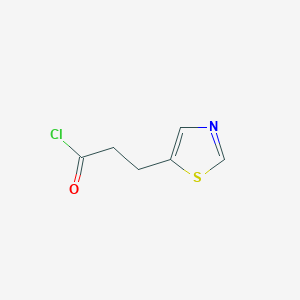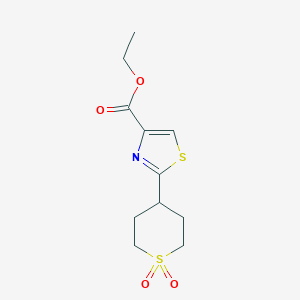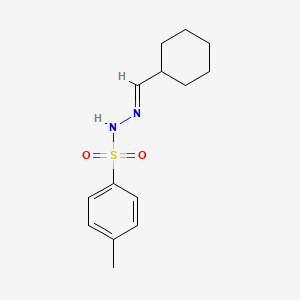
Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide is an organic compound with a complex structure that includes a benzenesulfonic acid group, a methyl group, and a cyclohexylmethylene hydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with cyclohexylmethylene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography are commonly used in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonicacid,4-methyl-,2-(cyclohexylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. The sulfonic acid group can interact with proteins and enzymes, potentially inhibiting their activity. The hydrazide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 4-methyl-: This compound shares the benzenesulfonic acid group but lacks the cyclohexylmethylene hydrazide group.
Cyclohexylmethylene hydrazine: This compound contains the hydrazide group but lacks the benzenesulfonic acid group.
Uniqueness
The presence of both the sulfonic acid and hydrazide groups allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Propriétés
Formule moléculaire |
C14H20N2O2S |
|---|---|
Poids moléculaire |
280.39 g/mol |
Nom IUPAC |
N-[(E)-cyclohexylmethylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H20N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h7-11,13,16H,2-6H2,1H3/b15-11+ |
Clé InChI |
ADCOVNSNLKFWBS-RVDMUPIBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2CCCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)
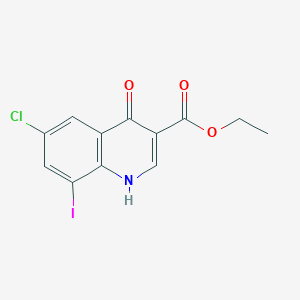
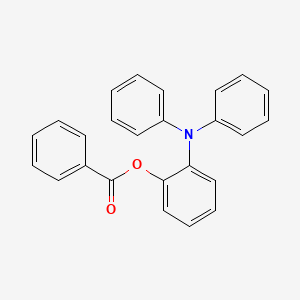
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)
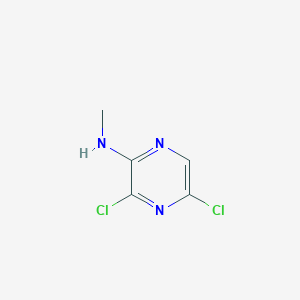
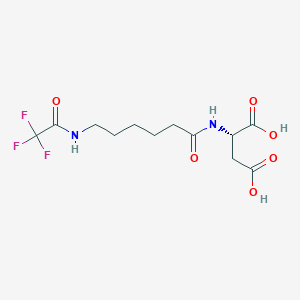
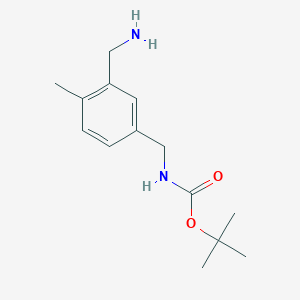

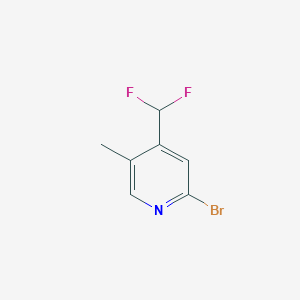
![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
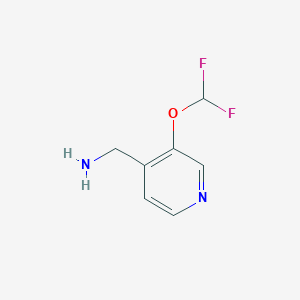
![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)
